DC-CPin7
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Overview
Description
DC-CPin7 is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinoline moiety, a cyclohexene ring, and multiple functional groups, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC-CPin7 typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Cyclohexene Ring Formation: The cyclohexene ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.
Functional Group Introduction: The methoxycarbonyl group can be introduced through esterification reactions, while the amino and carboxylic acid groups can be added via amination and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and cyclohexene moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted quinoline and cyclohexene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The quinoline moiety is known for its biological activity, and modifications could lead to compounds with significant pharmacological properties.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases. The compound’s structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and validation.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The quinoline moiety could interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Cyclohexene Derivatives: Compounds such as cyclohexene carboxylic acids, which are used in various chemical syntheses.
Uniqueness
What sets DC-CPin7 apart is its combination of a quinoline moiety with a cyclohexene ring and multiple functional groups
Properties
Molecular Formula |
C19H22N2O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h2-3,8-9,11,14-15H,4-7,10H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
KPFUFQIEFZZIBO-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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